REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[Na].Br[CH:6]([C:12]([O:14][CH2:15]C)=[O:13])[C:7]([O:9][CH2:10]C)=[O:8].[CH3:17][OH:18]>C(OCC)C>[CH3:1][O:2][C:6]([O:18][CH3:17])([C:12]([O:14][CH3:15])=[O:13])[C:7]([O:9][CH3:10])=[O:8] |f:0.1,^1:3|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
59.8 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove by-product solids
|
Type
|
DISTILLATION
|
Details
|
the residue vacuum distilled In a short-path system
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)OC)(C(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.03 mol | |
AMOUNT: MASS | 6.49 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |